2,5-Dichloro-4-(difluoromethoxy)benzyl alcohol

CAS No.: 1807184-62-8

Cat. No.: VC2773295

Molecular Formula: C8H6Cl2F2O2

Molecular Weight: 243.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1807184-62-8 |

|---|---|

| Molecular Formula | C8H6Cl2F2O2 |

| Molecular Weight | 243.03 g/mol |

| IUPAC Name | [2,5-dichloro-4-(difluoromethoxy)phenyl]methanol |

| Standard InChI | InChI=1S/C8H6Cl2F2O2/c9-5-2-7(14-8(11)12)6(10)1-4(5)3-13/h1-2,8,13H,3H2 |

| Standard InChI Key | NMPKABSRSMTWCU-UHFFFAOYSA-N |

| SMILES | C1=C(C(=CC(=C1Cl)OC(F)F)Cl)CO |

| Canonical SMILES | C1=C(C(=CC(=C1Cl)OC(F)F)Cl)CO |

Introduction

Chemical Identity and Properties

Molecular Structure and Basic Properties

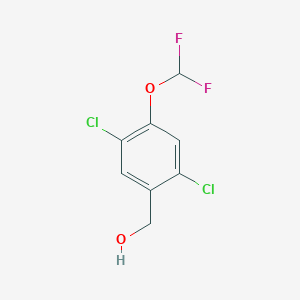

2,5-Dichloro-4-(difluoromethoxy)benzyl alcohol is characterized by a benzene ring substituted with two chlorine atoms at positions 2 and 5, a difluoromethoxy group at position 4, and a hydroxymethyl (benzyl alcohol) group. This structural arrangement contributes to the compound's unique chemical behavior and potential applications in various fields.

The basic identifying information for this compound is summarized in the following table:

| Property | Value |

|---|---|

| CAS Number | 1807184-62-8 |

| IUPAC Name | [2,5-dichloro-4-(difluoromethoxy)phenyl]methanol |

| Molecular Formula | C8H6Cl2F2O2 |

| Molecular Weight | 243.03 g/mol |

| Classification | Chlorinated aromatic alcohol; Substituted benzyl alcohol |

The molecular structure features several key elements that contribute to its chemical behavior:

-

A benzene ring as the central structural component

-

Two chlorine atoms at positions 2 and 5 on the ring

-

A difluoromethoxy (OCHF2) group at position 4

-

A hydroxymethyl group (-CH2OH) attached to the benzene ring

This specific arrangement of functional groups creates a molecule with unique electronic properties and reactivity patterns that distinguish it from related compounds such as 2,5-dichlorobenzyl alcohol or 2,4-dichlorobenzyl alcohol.

Physical Properties

While specific experimental data for this compound is limited, we can draw comparisons with the related compound 2,5-dichlorobenzyl alcohol, which has documented physical properties as shown in the following table :

| Property | 2,5-Dichlorobenzyl alcohol (for comparison) |

|---|---|

| Melting point | 79-80°C |

| Boiling point | 266°C |

| Density | 1.392 g/cm³ |

| Refractive index | 1.5570 (estimated) |

| Flash point | 114°C |

| Physical form | White crystalline powder |

2,5-Dichloro-4-(difluoromethoxy)benzyl alcohol would likely exhibit somewhat different physical properties due to the presence of the difluoromethoxy group, which would affect intermolecular interactions, crystal packing, and thermal properties. The difluoromethoxy group would likely increase the compound's lipophilicity compared to 2,5-dichlorobenzyl alcohol, potentially affecting its solubility profile in various solvents.

Chemical Reactivity

The chemical reactivity of 2,5-Dichloro-4-(difluoromethoxy)benzyl alcohol is largely influenced by the presence of its functional groups, particularly the hydroxyl group and the electron-withdrawing chlorine and difluoromethoxy substituents.

The compound can participate in several types of chemical reactions:

-

Hydroxyl group reactions: As a primary alcohol, the hydroxyl group can undergo standard alcohol reactions including oxidation to aldehyde or carboxylic acid, esterification, and dehydration.

-

Nucleophilic substitution: The benzyl position is activated toward nucleophilic substitution due to the stabilization of the resulting carbocation by the aromatic ring.

-

Electrophilic aromatic substitution: The presence of electron-withdrawing groups (chlorine atoms and difluoromethoxy group) makes electrophilic aromatic substitution more difficult compared to unsubstituted benzyl alcohol, with substitution typically occurring at the position meta to these groups.

The mechanism of action for this compound involves its reactivity with biological targets due to the electron-withdrawing groups, which enhance its electrophilic character. This makes it more susceptible to nucleophilic attack, allowing it to interact with enzymes or other biomolecules, potentially inhibiting their activity or disrupting cellular processes.

Synthesis and Production

Reaction Conditions and Optimization

The synthesis of 2,5-Dichloro-4-(difluoromethoxy)benzyl alcohol requires precise control over reaction conditions to achieve optimal yields and purity. Several key factors influence the success of the synthesis:

-

Temperature control: Reactions are typically conducted at temperatures ranging from 70°C to 150°C, depending on the specific step in the synthesis. For example, hydrolysis reactions may be performed at 70-80°C for optimal results .

-

Catalyst selection: Phase transfer catalysts such as tetrabutylammonium hydrogen sulfate or tetrabutylammonium iodide can significantly improve reaction efficiency for certain steps .

-

Solvent systems: Appropriate solvent selection is crucial for controlling reaction selectivity and solubility of reactants and products.

-

Reaction time: Sufficient time must be allowed for complete conversion, with some steps requiring extended periods (e.g., 7-25 hours for esterification reactions in similar compounds) .

-

pH control: For steps involving hydrolysis or other pH-dependent reactions, careful control of acidity or basicity is essential .

The optimization of these parameters is critical for achieving high yields and purity, especially given the complexity of the target molecule.

Purification Techniques

After synthesis, 2,5-Dichloro-4-(difluoromethoxy)benzyl alcohol requires purification to remove byproducts, unreacted starting materials, and other impurities. Several techniques are commonly employed:

-

Recrystallization: This technique exploits differences in solubility between the desired product and impurities. For similar compounds, recrystallization from appropriate solvent systems has been shown to yield high-purity products.

-

Chromatography: Various chromatographic techniques, particularly column chromatography using silica gel, are effective for separating the target compound from structurally similar impurities.

-

Solvent extraction: For similar compounds, extraction methods have been used successfully. For example, extraction with petroleum ether at controlled temperatures (70-75°C) has been employed for related dichlorobenzyl alcohols .

-

Filtration and washing: Simple physical separation techniques such as filtration followed by washing with appropriate solvents (e.g., water) can remove water-soluble impurities .

The choice of purification method depends on the specific impurity profile and the required purity of the final product. For research-grade 2,5-Dichloro-4-(difluoromethoxy)benzyl alcohol, multiple purification steps may be necessary to achieve the desired specifications.

Applications

Materials Science Applications

In materials science, halogenated aromatic compounds like 2,5-Dichloro-4-(difluoromethoxy)benzyl alcohol can serve various functions due to their unique chemical and physical properties:

-

Polymer additives: The compound could potentially be incorporated into polymer matrices to impart specific properties such as flame retardancy, due to the presence of halogen atoms.

-

Surface modifiers: The hydroxyl functionality allows for attachment to surfaces, potentially creating modified surfaces with specific wetting or adhesion properties.

-

Liquid crystal components: Halogenated aromatic compounds often exhibit properties useful in liquid crystal applications, where the rigid aromatic core and polar substituents can influence molecular alignment and optical properties.

-

Specialty chemical intermediates: The compound can serve as an intermediate in the synthesis of more complex materials with specialized functions.

The difluoromethoxy group is of particular interest in materials applications due to its influence on intermolecular interactions and physical properties such as melting point, boiling point, and solubility.

Research Applications

Beyond medicinal chemistry and materials science, 2,5-Dichloro-4-(difluoromethoxy)benzyl alcohol has value in fundamental research contexts:

-

Synthetic methodology development: The compound can serve as a model substrate for developing new synthetic methods, particularly those involving selective functionalization of complex aromatic systems.

-

Mechanistic studies: It can be used to investigate reaction mechanisms, especially those influenced by electronic effects of substituents on aromatic rings.

-

Spectroscopic reference: The compound's distinctive structural features make it useful as a reference compound for spectroscopic method development and validation.

-

Probe for biological mechanisms: The compound's ability to interact with biomolecules makes it potentially useful for probing biological mechanisms, particularly those involving enzyme inhibition or receptor binding.

These research applications highlight the compound's utility beyond direct practical applications, contributing to the advancement of chemical knowledge and methodology.

Research Findings

Biological Activity

Research on the biological activity of 2,5-Dichloro-4-(difluoromethoxy)benzyl alcohol is still emerging, but preliminary findings suggest several potential biological effects that warrant further investigation:

Research indicates that the mechanism of action likely involves the compound's reactivity with biological targets due to its electrophilic character, which is enhanced by the presence of electron-withdrawing groups. This property allows it to interact with enzymes or other biomolecules, potentially inhibiting their activity or disrupting cellular processes.

Structure-Activity Relationships

Structure-activity relationship (SAR) studies involving compounds similar to 2,5-Dichloro-4-(difluoromethoxy)benzyl alcohol provide insights into how structural modifications affect biological activity :

-

Halogen positioning: The position of chlorine atoms on the aromatic ring significantly influences biological activity. For example, 2,5-dichlorinated compounds often exhibit different activity profiles compared to 2,4-dichlorinated analogues .

-

Fluorine incorporation: The difluoromethoxy group introduces unique properties compared to non-fluorinated analogues. Fluorine substitution typically enhances lipophilicity, metabolic stability, and binding affinity to certain targets.

-

Hydroxyl functionality: The benzyl alcohol group serves as a key functional handle that can influence both reactivity and biological activity. It can participate in hydrogen bonding with biological targets and can be further modified to create derivatives with altered properties .

These structure-activity relationships suggest that subtle modifications to the 2,5-Dichloro-4-(difluoromethoxy)benzyl alcohol scaffold could yield compounds with enhanced or targeted biological activities .

Current Research Directions

Current research involving 2,5-Dichloro-4-(difluoromethoxy)benzyl alcohol and related compounds is focused on several promising directions :

-

Medicinal chemistry exploration: Researchers are investigating the potential of this compound and its derivatives as building blocks for drug candidates, particularly those targeting specific enzymes or cellular processes .

-

Synthesis optimization: Efforts are underway to develop more efficient synthetic routes, potentially enabling larger-scale production and broader application.

-

Novel derivatives: The creation and testing of novel derivatives based on the 2,5-Dichloro-4-(difluoromethoxy)benzyl alcohol scaffold represent an active area of research, with the goal of discovering compounds with enhanced properties or specific activities.

-

Mechanistic studies: Research is being conducted to better understand the mechanisms by which this compound and similar structures interact with biological systems, potentially informing future drug design efforts.

-

Applications in materials science: Investigations into the compound's potential applications in polymer chemistry, surface modification, and other materials science contexts continue to expand.

These research directions highlight the ongoing scientific interest in 2,5-Dichloro-4-(difluoromethoxy)benzyl alcohol and suggest that our understanding of this compound will continue to evolve as new studies emerge.

In medicinal chemistry, 2,5-Dichloro-4-(difluoromethoxy)benzyl alcohol shows promise as a building block for pharmaceutical development, with its electron-withdrawing substituents creating a unique electronic profile that may enable specific biological interactions. Material science applications leverage the compound's distinctive physical properties, while fundamental research benefits from its use as a model substrate or spectroscopic reference.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume